![molecular formula C22H21N3O4 B2995587 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1334371-58-2](/img/structure/B2995587.png)
3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is an organic compound with a complex structure, involving multiple functional groups including pyrimidine, benzodioxine, and carboxamide. This compound holds significant potential in various fields due to its unique molecular architecture, which can lead to interesting chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesizing 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves several steps:
Formation of the pyrimidine core via cyclization of appropriate precursors.
Introduction of the phenyl group at the 4-position of the pyrimidine.
Attachment of the ethyl linker to the pyrimidine ring.
Synthesis of the benzodioxine structure.
Coupling of the pyrimidine moiety with the benzodioxine framework.
Final methylation and formation of the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: Potentially leading to the formation of oxo derivatives.
Reduction: Could reduce specific functional groups while retaining the core structure.
Substitution: Halogenation or nitration at specific sites on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Application of reducing agents such as LiAlH₄ or H₂ with a catalyst.
Substitution: Electrophilic or nucleophilic agents depending on the desired transformation.
Major Products Formed
Oxidation products, reduction intermediates, or substituted derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide shows promise in multiple research areas:
Chemistry: As a precursor for synthesizing complex molecules or as a reactant in studying reaction mechanisms.
Biology: Potential bioactivity due to its structural complexity, warranting investigation as a pharmacological agent.
Medicine: Potential therapeutic applications, given its ability to interact with biological targets.
Industry: As a component in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects could involve:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of specific signaling pathways or metabolic routes, depending on the biological context.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar frameworks, 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to:
Unique Structural Features: Combining a pyrimidine ring with a benzodioxine scaffold.
Versatility in Reactions: Potential for diverse chemical transformations.
Broad range of possible uses in scientific research.
List of Similar Compounds
6-oxo-4-phenylpyrimidine derivatives
Benzo[b][1,4]dioxine analogs
Carboxamide compounds with similar substitution patterns
This article provides a detailed overview, touching upon preparation, reactions, applications, and uniqueness of this compound. Hope it serves your need!
Propriétés
IUPAC Name |
2-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-15-21(29-19-10-6-5-9-18(19)28-15)22(27)23-11-12-25-14-24-17(13-20(25)26)16-7-3-2-4-8-16/h2-10,13-15,21H,11-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAPRWOISCEGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
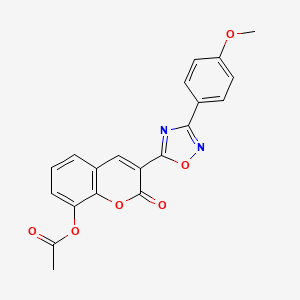
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide](/img/structure/B2995506.png)
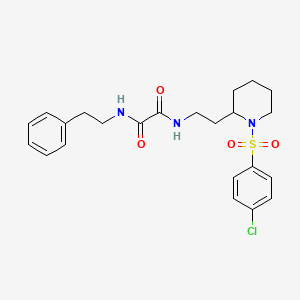
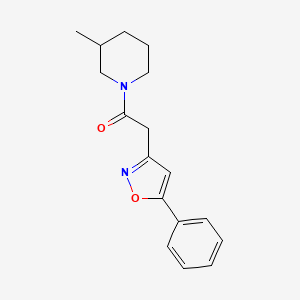
![5-[(4-Acetylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2995509.png)

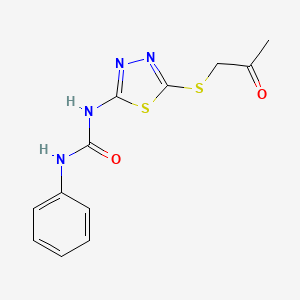
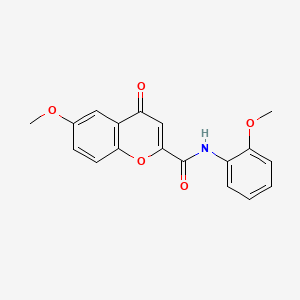

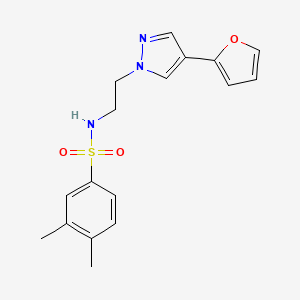


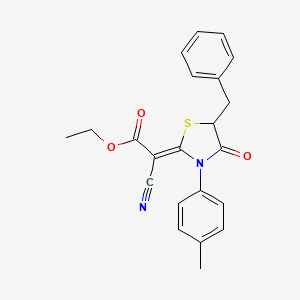
![4-[1-(4-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2995526.png)
